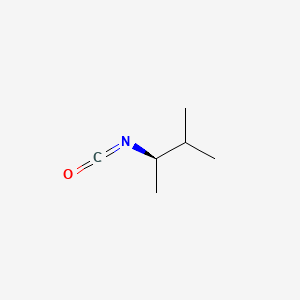
N,N-Dimethyl-1-(4-Nitrophenyl)piperidin-4-amin
Übersicht
Beschreibung
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Materialien
Diese Verbindung wurde hinsichtlich ihres Potenzials im Bereich der nichtlinearen Optik (NLO) untersucht. NLO-Materialien sind für verschiedene Anwendungen wie optische Schaltung, Datenspeicherung und Frequenzverdopplung von entscheidender Bedeutung. Die Nitrogruppe, die an den Phenylring in dieser Verbindung gebunden ist, fungiert als Elektronenakzeptor, während die Dimethylaminogruppe als Elektronendonor fungiert, wodurch ein Push-Pull-Elektronensystem entsteht, das die NLO-Eigenschaften verbessern kann .
Pharmazeutische Arzneimittelentwicklung
Piperidinderivate, darunter N,N-Dimethyl-1-(4-Nitrophenyl)piperidin-4-amin, sind in vielen Pharmazeutika enthalten. Sie spielen eine bedeutende Rolle bei der Entwicklung neuer Medikamente aufgrund ihres vielseitigen Pharmakophors, der mit verschiedenen biologischen Zielmolekülen interagieren kann. Diese Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese potenzieller therapeutischer Wirkstoffe dienen .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard- oder Referenzmaterial in der chromatographischen Analyse und Massenspektrometrie verwendet werden. Ihre eindeutige chemische Struktur ermöglicht es ihr, als nützlicher Marker oder interner Standard für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden zu dienen .
Materialwissenschaft
Die molekulare Struktur der Verbindung, die sowohl Elektronendonor- als auch Elektronenakzeptorgruppen enthält, macht sie zu einem Kandidaten für die Herstellung fortschrittlicher Materialien. Sie könnte bei der Synthese von Polymeren oder Beschichtungen mit spezifischen elektronischen Eigenschaften verwendet werden, die möglicherweise in der Elektronik oder als Sensoren nützlich sind .
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften könnte This compound verwenden, um seine Abbauprodukte und ihre Auswirkungen auf die Umwelt zu untersuchen. Das Verständnis seines Abbaus könnte dazu beitragen, die Risiken im Zusammenhang mit seiner Verwendung zu beurteilen und die Entwicklung sichererer Alternativen zu fördern .
Biologische Forschung
Diese Verbindung kann in der biologischen Forschung verwendet werden, um ihre Wechselwirkung mit verschiedenen Enzymen und Rezeptoren zu untersuchen. Ihre Struktur ermöglicht es ihr, an mehrere Zielmoleküle zu binden, was sie zu einem wertvollen Werkzeug macht, um biologische Pfade zu verstehen und neue Experimente zu entwickeln .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTNQAZYWLBDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454732 | |
| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211247-60-8 | |
| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)





![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
